

The Molecular Evolution of Congerin Proteins: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *congerin*

Cat. No.: B1176178

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congerin proteins, galectins found in the skin mucus of the conger eel (Conger myriaster), represent a compelling case study in molecular evolution.^[1] This technical guide provides an in-depth analysis of the evolutionary trajectory of two key **congerins**, **Congerin I** (ConI) and **Congerin II** (ConII), from a common ancestral protein. Through a combination of phylogenetic analysis, ancestral sequence reconstruction, and functional characterization, researchers have elucidated the roles of gene duplication, positive selection, and functional divergence in shaping the distinct properties of these proteins. This guide will detail the quantitative evolutionary metrics, experimental protocols for a selection of key experiments, and visual representations of the evolutionary pathways and experimental workflows.

Introduction: The Congerin Family - A Product of Accelerated Evolution

Congerins are C-type lectins that play a role in the innate immune system of the conger eel, exhibiting hemagglutinating activity and the ability to bind specific carbohydrate structures.^{[1][2]} ^[3] The two primary forms, ConI and ConII, share a common ancestry but have diverged significantly in their structural and functional characteristics.^[2] This divergence is not a result of gradual, neutral drift but rather a process of accelerated evolution driven by positive selection.^{[1][4]} Understanding the molecular forces that have shaped these proteins provides valuable

insights into the mechanisms of protein adaptation and the development of novel functions, with potential applications in drug development and glycobiology.

The Evolutionary History of Congerins: From a Single Ancestor to Functional Divergence

The evolutionary journey of ConI and ConII began with a gene duplication event from a common ancestral gene.^[4] Following this duplication, the two resulting gene lineages underwent rapid adaptive evolution, leading to the specialized functions of the modern proteins.

Gene Duplication: The Genesis of Congerin Diversity

Gene duplication is a primary driver of evolutionary novelty, providing redundant genetic material that is free to accumulate mutations and acquire new functions.^[4] In the case of **congerins**, the duplication of an ancestral galectin gene set the stage for the functional bifurcation of ConI and ConII.

Positive Selection: The Driving Force of Change

The evolution of ConI and ConII from their common ancestor (Con-anc) has been characterized by strong positive selection. This is evidenced by the ratio of non-synonymous (Ka) to synonymous (Ks) nucleotide substitution rates (Ka/Ks or dN/dS), which is significantly greater than 1 for both lineages.^{[1][4]} A Ka/Ks ratio greater than 1 indicates that amino acid changes have been favorably selected, suggesting adaptation to new functional roles.^[4]

Table 1: Quantitative Analysis of Selection Pressures on **Congerin** Genes

Evolutionary Lineage	Ka/Ks (dN/dS) Ratio (Maximum Parsimony)	Ka/Ks (dN/dS) Ratio (Maximum Likelihood)	Type of Selection
Gene Duplication to ConI	4.50 (SE = 3.31)[4]	5.14 (SE = 4.57)[4]	Positive Selection
Gene Duplication to ConII	1.92 (SE = 0.95)[4]	1.98 (SE = 0.90)[4]	Positive Selection
Other Galectin Lineages	< 1[4]	< 1[4]	Purifying Selection

SE: Standard Error

The selection pressure on ConI appears to have been driven by the need for enhanced structural stability and cross-linking activity, likely as a defense mechanism against pathogens in the eel's mucus.[3][4] In contrast, the evolutionary trajectory of ConII suggests adaptation towards recognizing new carbohydrate ligands.[4]

Structural and Functional Divergence

The positive selection pressures on ConI and ConII have resulted in significant differences in their structure and function.

- **Congerin I (ConI):** ConI has evolved a unique "strand-swap" dimeric structure, where a β -strand is exchanged between the two subunits.[3] This structural innovation contributes to its increased thermostability and enhanced affinity for lactose.[3][4] The modifications in its carbohydrate-binding site are thought to bolster its cross-linking activity, which is crucial for its role in the eel's defense system.[3]
- **Congerin II (ConII):** ConII retains a more canonical galectin structure and exhibits different carbohydrate-binding specificity compared to ConI.[2] Its evolution has been geared towards adapting to new ligands, resulting in a modified binding site.[4]

The reconstructed ancestral protein, Con-anc, displays properties more similar to ConII, suggesting that the structural and functional characteristics of ConI are derived traits that evolved after the gene duplication event.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of **congerin** molecular evolution.

Phylogenetic Analysis using MEGA (Molecular Evolutionary Genetics Analysis)

Phylogenetic analysis is fundamental to understanding the evolutionary relationships between genes and proteins. The following protocol outlines the steps for constructing a phylogenetic tree using the MEGA software.

Protocol 3.1: Phylogenetic Tree Construction

- Sequence Acquisition: Obtain the amino acid or nucleotide sequences of the **congerin** proteins (ConI, ConII) and other related galectins from public databases such as NCBI.
- Multiple Sequence Alignment:
 - Open the sequence file in MEGA.
 - Use the ClustalW or MUSCLE algorithm within MEGA to align the sequences. This step is crucial for identifying homologous positions.
- Find Best DNA/Protein Model:
 - Use the "Models" tool in MEGA to determine the best-fitting substitution model for the aligned sequences based on the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC).
- Phylogenetic Tree Construction:
 - Select the desired method for tree building (e.g., Maximum Likelihood, Neighbor-Joining).
 - Choose the appropriate substitution model as determined in the previous step.
 - Set the parameters for the analysis, including the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.

- Run the analysis to generate the phylogenetic tree.
- Tree Visualization and Interpretation:
 - Use the Tree Explorer in MEGA to view and edit the phylogenetic tree for publication.
 - Analyze the branching patterns and bootstrap values to infer the evolutionary relationships between the **congerin** proteins.

Ancestral Sequence Reconstruction using PAML (Phylogenetic Analysis by Maximum Likelihood)

Ancestral sequence reconstruction allows for the inference of ancestral protein sequences, providing a tangible link to evolutionary history. The CODEML program within the PAML package is a powerful tool for this purpose.

Protocol 3.2: Ancestral Sequence Reconstruction

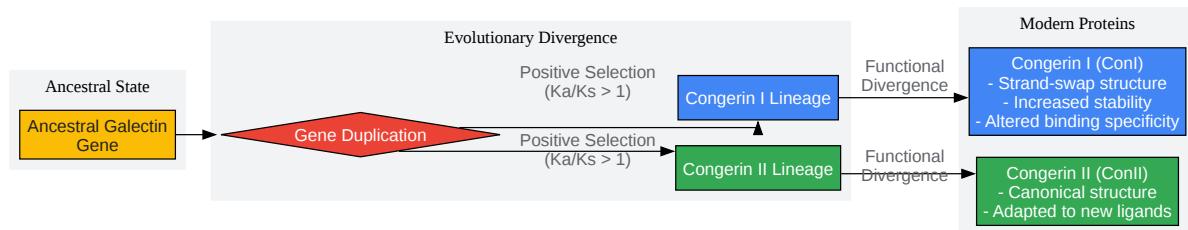
- Prepare Input Files:
 - Sequence File: A PHYLIP-formatted file containing the multiple sequence alignment of the **congerin** and related galectin nucleotide sequences.
 - Tree File: A NEWICK-formatted file representing the phylogenetic tree topology. The nodes for which ancestral sequences are to be reconstructed should be labeled.
 - Control File (codeml.ctl): A text file that specifies the parameters for the CODEML analysis. Key parameters to set include:
 - seqfile: Name of the sequence file.
 - treefile: Name of the tree file.
 - outfile: Name for the output file.
 - seqtype = 1: Specifies codon sequences.
 - model: The codon substitution model to be used.

- NSsites: Specifies the site models to be used for detecting positive selection.
- fix_omega = 0: Allows the Ka/Ks ratio (omega) to be estimated.
- getSEs = 1: Calculates standard errors for parameter estimates.
- RateAncestor = 1: Instructs the program to perform ancestral sequence reconstruction.
- Run CODEML:
 - Execute the CODEML program from the command line, ensuring that the input files are in the same directory.
- Analyze Output:
 - The primary output file (rst) will contain the reconstructed ancestral sequences for the labeled nodes in the phylogenetic tree.
 - The file will also provide the posterior probabilities for each amino acid at each site in the ancestral sequence, indicating the confidence of the reconstruction.

Determination of Carbohydrate-Binding Specificity using Frontal Affinity Chromatography (FAC)

Frontal affinity chromatography is a quantitative method for analyzing the interactions between proteins and carbohydrates.

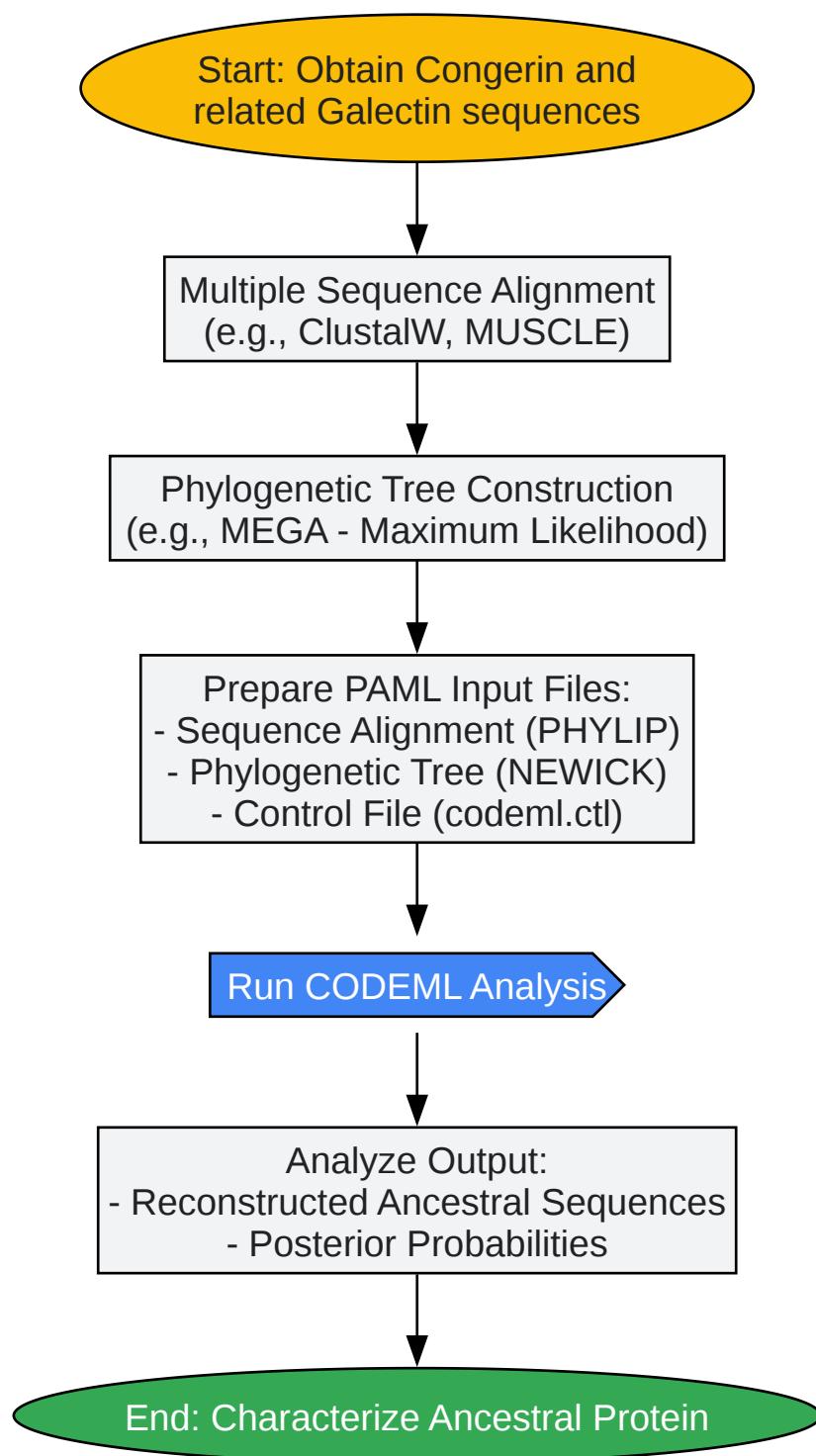
Protocol 3.3: Frontal Affinity Chromatography


- Immobilization of **Congerin**:
 - Covalently immobilize the purified **congerin** protein (ConI or ConII) onto a chromatography column matrix (e.g., NHS-activated Sepharose).
- Preparation of Fluorescently Labeled Carbohydrates:
 - Prepare a library of carbohydrates of interest and label them with a fluorescent tag (e.g., 2-aminopyridine).

- FAC Analysis:
 - Equilibrate the **congerin**-immobilized column with a running buffer.
 - Continuously apply a solution of a single fluorescently labeled carbohydrate at a known concentration to the column.
 - Monitor the fluorescence of the eluate over time. The elution volume at which the fluorescence intensity reaches half of the initial intensity is the breakthrough volume (V).
 - Determine the void volume (V0) of the column using a non-binding fluorescent compound.
- Calculation of Dissociation Constant (Kd):
 - The difference in the breakthrough volume for the carbohydrate on the **congerin** column versus a control column ($V - V_0$) is used to calculate the dissociation constant (Kd), which is a measure of the binding affinity. A smaller Kd indicates a stronger binding affinity.
 - Repeat the analysis for each carbohydrate in the library to determine the binding specificity of the **congerin** protein.

Visualizing the Molecular Evolution of Congerins

Graphical representations are essential for conveying complex biological processes. The following diagrams, generated using the DOT language for Graphviz, illustrate the key aspects of **congerin** evolution.


Evolutionary Pathway of Congerin Proteins

[Click to download full resolution via product page](#)

Caption: Evolutionary pathway of **congerin** proteins from a common ancestor.

Experimental Workflow for Ancestral Sequence Reconstruction

[Click to download full resolution via product page](#)

Caption: Workflow for ancestral sequence reconstruction of **congerin** proteins.

Logical Relationship of Evolutionary Forces on Congerin Divergence

[Click to download full resolution via product page](#)

Caption: Logical relationships of evolutionary forces driving **congerin** divergence.

Conclusion

The molecular evolution of **congerin** proteins provides a clear and compelling example of how gene duplication and subsequent positive selection can lead to the rapid evolution of new protein functions. The distinct evolutionary paths of **Congerin I** and **Congerin II**, resulting in specialized structural and carbohydrate-binding properties, highlight the adaptability of protein scaffolds in response to specific environmental and biological pressures. The experimental approaches detailed in this guide provide a framework for further investigation into the fascinating world of protein evolution, with implications for understanding host-pathogen interactions and for the rational design of novel protein-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medium.com [medium.com]
- 2. megasoftware.net [megasoftware.net]
- 3. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 4. Frontal affinity chromatography: sugar-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Molecular Evolution of Congerin Proteins: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1176178#molecular-evolution-of-congerin-proteins\]](https://www.benchchem.com/product/b1176178#molecular-evolution-of-congerin-proteins)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com